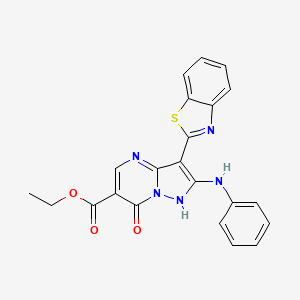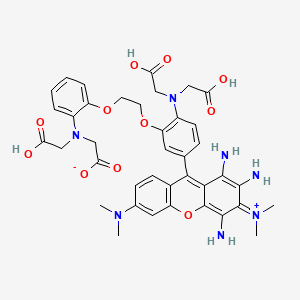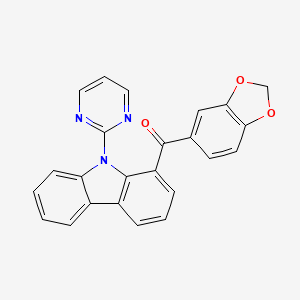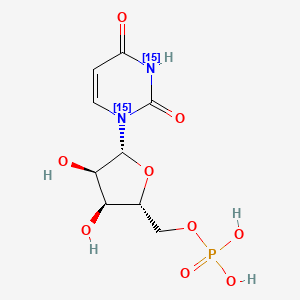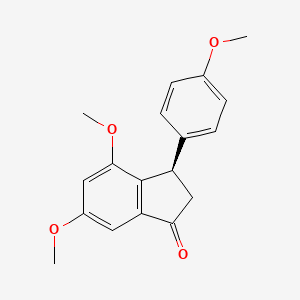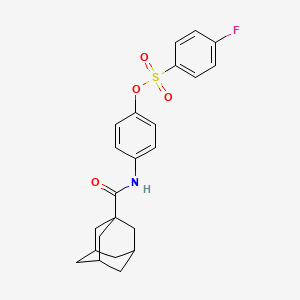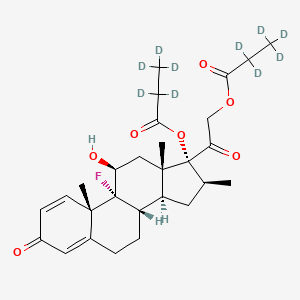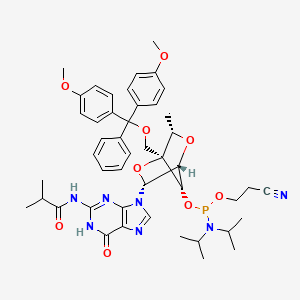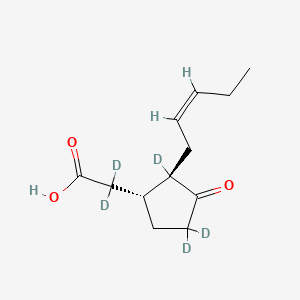
Jasmonic Acid-d5 (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jasmonic acid-d5 is a deuterated form of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. This compound is particularly valuable in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of jasmonic acid-d5 typically involves the deuteration of jasmonic acid. This process can be achieved through the hydrogenation of jasmonic acid in the presence of deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of jasmonic acid-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the hydrogenation reaction. The purity and yield of the product are optimized through various purification techniques, including chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Jasmonic acid-d5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Jasmonic acid-d5 can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of jasmonic acid-d5, such as methyl jasmonate-d5 and jasmonic acid-d5 conjugates .
Aplicaciones Científicas De Investigación
Jasmonic acid-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways of jasmonic acid and its derivatives.
Biology: In plant biology, jasmonic acid-d5 helps in understanding the role of jasmonic acid in plant defense mechanisms and stress responses.
Medicine: Research on jasmonic acid-d5 has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: It is used in the agricultural industry to enhance crop resistance to pests and diseases .
Mecanismo De Acción
Jasmonic acid-d5 exerts its effects by mimicking the action of natural jasmonic acid. It binds to specific receptors in plant cells, triggering a cascade of signaling events that lead to the activation of various genes involved in stress responses and developmental processes. The primary molecular targets include transcription factors such as MYB, WRKY, and basic Helix-Loop-Helix (bHLH), which regulate the expression of genes associated with secondary metabolite production and defense mechanisms .
Comparación Con Compuestos Similares
Methyl Jasmonate: A methyl ester derivative of jasmonic acid, known for its role in plant defense and stress responses.
Jasmonoyl-Isoleucine: A conjugate of jasmonic acid and isoleucine, involved in the regulation of plant growth and development.
12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, playing a role in plant defense mechanisms
Uniqueness: Jasmonic acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in research applications where accurate quantification and tracing of metabolic pathways are essential .
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
215.30 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-[(1R,2R)-2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1/i7D2,8D2,10D |
Clave InChI |
ZNJFBWYDHIGLCU-KNXOACQLSA-N |
SMILES isomérico |
[2H][C@]1([C@H](CC(C1=O)([2H])[2H])C([2H])([2H])C(=O)O)C/C=C\CC |
SMILES canónico |
CCC=CCC1C(CCC1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


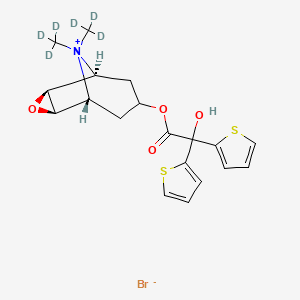
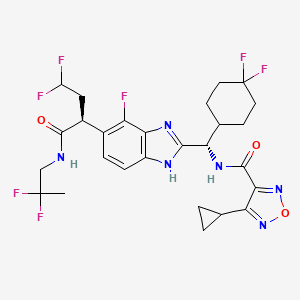
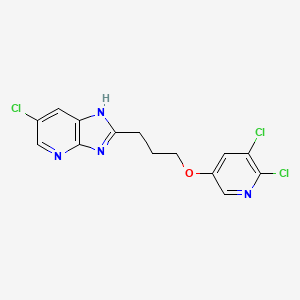
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
